1-(5-Fluoropyrimidin-2-YL)ethanamine
Overview
Description
1-(5-Fluoropyrimidin-2-YL)ethanamine is a chemical compound with the molecular formula C6H8FN3. It is a fluorinated derivative of pyrimidine, which is a heterocyclic aromatic organic compound.
Mechanism of Action
Target of Action
The primary target of 1-(5-Fluoropyrimidin-2-YL)ethanamine is the JAK2 kinase . This compound is a key intermediate in the synthesis of the JAK2 kinase inhibitor AZD1480 . The JAK2 kinase plays a crucial role in signal transduction for various cytokines and growth factors, and its dysregulation is implicated in several diseases, including cancer .
Mode of Action
This compound interacts with its target, the JAK2 kinase, by inhibiting its activity . This inhibition disrupts the JAK-STAT signaling pathway, which is critical for cell proliferation, differentiation, cell migration, and apoptosis .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . By inhibiting JAK2 kinase, it disrupts the phosphorylation and activation of STAT proteins, which are responsible for transducing signals from the cell surface to the nucleus, leading to changes in gene expression .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 1834±200 °C and a density of 1202±006 g/cm3 . It’s recommended to store the compound at 2-8°C
Result of Action
The inhibition of JAK2 kinase by this compound leads to the disruption of the JAK-STAT signaling pathway . This disruption can lead to changes in cell proliferation, differentiation, cell migration, and apoptosis, potentially providing therapeutic benefits in diseases where the JAK-STAT pathway is dysregulated .
Action Environment
It’s worth noting that the compound was synthesized using a continuous flow biotransformation in a homogeneous system including dimethyl carbonate as a green co-solvent . This suggests that the compound’s synthesis and action may be influenced by factors such as temperature, solvent, and reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 1-(5-Fluoropyrimidin-2-YL)ethanamine involves the use of immobilized amine transaminase from Vibrio fluvialis. This enzyme catalyzes the enantioselective amination of ketones using simple amines as amino donors and pyridoxal 5-phosphate as a cofactor . The reaction is typically carried out in a packed-bed reactor under continuous flow conditions, with dimethyl carbonate as a green co-solvent. The optically pure (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine can be isolated with an enantiomeric excess greater than 99% .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar biocatalytic processes, leveraging the efficiency and selectivity of enzyme-catalyzed reactions. Continuous flow biocatalysis is particularly advantageous for large-scale production due to its enhanced mass transfer and resource efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoropyrimidin-2-YL)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
1-(5-Fluoropyrimidin-2-YL)ethanamine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-(5-Fluoropyrimidin-2-YL)ethanamine: C6H8FN3
(S)-1-(5-Fluoropyrimidin-2-YL)ethanamine: C6H8FN3 (enantiomer)
1-(5-Fluoropyridin-2-YL)ethanamine: C6H8FN2 (similar structure with pyridine ring instead of pyrimidine)
Uniqueness
This compound is unique due to its specific fluorinated pyrimidine structure, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FN3/c1-4(8)6-9-2-5(7)3-10-6/h2-4H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCHUPFJXHQIRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=N1)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679187 | |
Record name | 1-(5-Fluoropyrimidin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905587-29-3 | |
Record name | 1-(5-Fluoropyrimidin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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